molecular formula C11H11BrO3 B2587922 1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid CAS No. 1260799-75-4

1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid

Cat. No.: B2587922
CAS No.: 1260799-75-4
M. Wt: 271.11
InChI Key: DTTVBPUFHRGQAU-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and a cyclopropane ring attached to a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid. Specific details about how environmental conditions affect this compound are currently unknown .

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid can be compared with similar compounds such as:

These compounds share structural similarities but differ in their chemical properties and reactivity due to the presence of different substituents on the aromatic ring.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions and interact with different molecular targets, making it valuable in chemistry, biology, medicine, and industry.

Biological Activity

1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities. Understanding its mechanisms and effects can provide insights into its applications in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a cyclopropane ring substituted with a 5-bromo-2-methoxyphenyl group, which contributes to its unique biological properties. The presence of bromine and methoxy groups can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Below is a summary of key findings from various studies:

Anti-inflammatory Activity

  • Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines, which play a critical role in the inflammatory response.
  • Case Study : In vitro studies demonstrated that treatment with this compound reduced levels of TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

  • Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In a study evaluating various derivatives, this compound showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
  • Results : It was found to induce apoptosis in cancer cells through the activation of caspase pathways. A notable decrease in cell viability was observed at concentrations above 10 µM.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
Anti-inflammatoryMacrophagesInhibition of TNF-α and IL-6
AntimicrobialStaphylococcus aureusBacterial growth inhibition
AntimicrobialEscherichia coliBacterial growth inhibition
AnticancerMCF-7 (breast cancer)Induction of apoptosis via caspase activation
AnticancerA549 (lung cancer)Induction of apoptosis via caspase activation

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropane moiety or the aromatic ring can significantly alter potency and selectivity.

Key Observations:

  • Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving membrane permeability.
  • Methoxy Group Influence : The methoxy group may stabilize the molecule through resonance, affecting binding affinity to biological targets.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-15-9-3-2-7(12)6-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTVBPUFHRGQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260799-75-4
Record name 1-(5-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid
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